H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
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Overview
Description
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: tryptophan (Trp), phenylalanine (Phe), tyrosine (Tyr), serine (Ser) with a phosphate group (PO3H2), proline (Pro), arginine (Arg), and a para-nitroaniline (pNA) group. This compound is often used in biochemical research due to its specific properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Phosphorylation: The serine residue is phosphorylated using phosphoramidite chemistry.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: The nitro group in the para-nitroaniline can be reduced to an amine.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized forms of tryptophan and tyrosine.
Reduction: Para-phenylenediamine derivative.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is widely used in scientific research, including:
Chemistry: As a substrate in enzyme assays to study phosphorylation and dephosphorylation.
Biology: To investigate protein-protein interactions and signal transduction pathways.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: As a standard in quality control and analytical testing.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and proteins. The phosphorylated serine residue is a key recognition site for kinases and phosphatases, which regulate various cellular processes. The para-nitroaniline group allows for colorimetric detection in assays, providing a visual readout of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA: Lacks the phosphate group, used in similar assays but with different specificity.
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-AMC: Contains an aminomethylcoumarin (AMC) group instead of para-nitroaniline, used for fluorescence-based assays.
Uniqueness
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is unique due to its combination of a phosphorylated serine residue and a para-nitroaniline group, making it suitable for both phosphorylation studies and colorimetric detection.
Properties
Molecular Formula |
C49H59N12O13P |
---|---|
Molecular Weight |
1055.0 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
VFYGHIVJSUHWET-NLDSVXPCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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